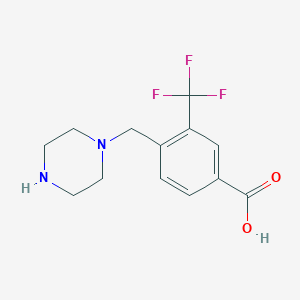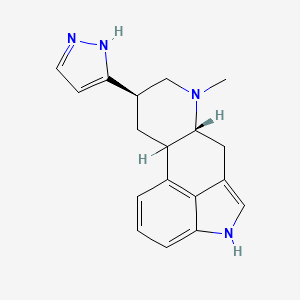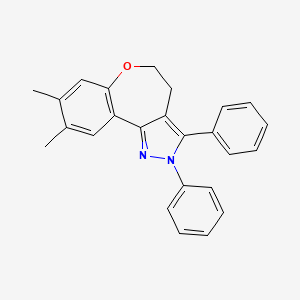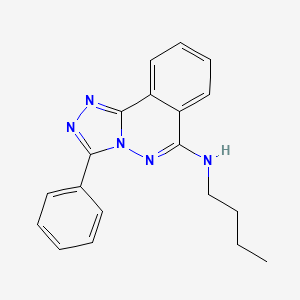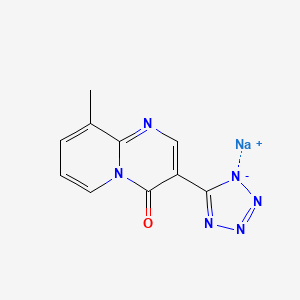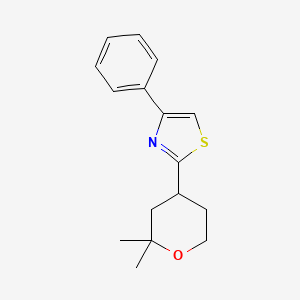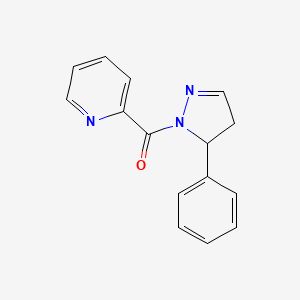
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline is an organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylcarbonyl chloride with phenylhydrazine, followed by cyclization to form the pyrazoline ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the reagents used.
科学的研究の応用
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of 1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the context of its use, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 1-(2-Pyridylcarbonyl)-3-phenyl-2-pyrazoline
- 1-(2-Pyridylcarbonyl)-4-phenyl-2-pyrazoline
- 1-(2-Pyridylcarbonyl)-5-methyl-2-pyrazoline
Uniqueness
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both pyridyl and phenyl groups provides a balance of electronic and steric effects, making it a versatile compound for various applications.
特性
CAS番号 |
121306-61-4 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC名 |
(3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C15H13N3O/c19-15(13-8-4-5-10-16-13)18-14(9-11-17-18)12-6-2-1-3-7-12/h1-8,10-11,14H,9H2 |
InChIキー |
LMNCSUFKJVEMIV-UHFFFAOYSA-N |
正規SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



